molecular formula C17H13ClIN3O B447211 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B447211
M. Wt: 437.7g/mol
InChI Key: OUQFGBVXSSGWQZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C17H13ClIN3O

Molecular Weight

437.7g/mol

IUPAC Name

5-chloro-N-(4-iodophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13ClIN3O/c1-11-15(17(23)20-13-9-7-12(19)8-10-13)16(18)22(21-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,23)

InChI Key

OUQFGBVXSSGWQZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group using a suitable reagent.

    Chlorination and methylation:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.

    Amidation with 4-iodo-phenylamine: The final step involves the reaction of the carboxylic acid with 4-iodo-phenylamine to form the amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the nitro group could yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-iodo-phenylamide group.

    3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine and 4-iodo-phenylamide groups.

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl, chlorine, and 4-iodo-phenylamide groups.

Uniqueness

The presence of the 4-iodo-phenylamide group in 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide may confer unique biological activities and chemical properties compared to similar compounds. This could make it a valuable compound for further research and development.

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